1-AZOCANYL(1-NAPHTHYL)METHANONE
Description
1-Azocanyl(1-naphthyl)methanone is a ketone derivative featuring a seven-membered azocane (azepane) ring linked to a 1-naphthyl group via a carbonyl moiety. The azocane ring contributes to conformational flexibility, while the naphthyl group imparts aromaticity and lipophilicity, likely influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
azocan-1-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(19-13-6-2-1-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12H,1-3,6-7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVHNWUZZVTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-AZOCANYL(1-NAPHTHYL)METHANONE typically involves alkylation and Friedel-Crafts acylation reactions. A general procedure includes mixing naphthyl ether with aroyl chloride in dry dichloromethane at 0°C, followed by the addition of anhydrous aluminum chloride. The mixture is then refluxed and stirred for an additional 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-AZOCANYL(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents like sulfuric acid for sulfonation or nitric acid for nitration. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-AZOCANYL(1-NAPHTHYL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-AZOCANYL(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets, such as cannabinoid receptors CB1 and CB2. These interactions influence various physiological processes, including pain sensation, appetite regulation, and cognition . The compound’s high affinity for these receptors is a key factor in its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 1-naphthyl group in the target compound and THJ-018 contributes to aromatic stacking interactions, whereas the 2-chlorophenyl group in introduces steric hindrance and electronic effects.
- The sulfonyl group in increases polarity and solubility, contrasting with the lipophilic naphthyl group in the target compound.
Physicochemical Properties: Molar mass differences (e.g., ~239 g/mol for the target vs. 350.48 g/mol for ) influence density and diffusion rates. The absence of hydrogen-bond donors (e.g., hydroxyl groups) in the target compound contrasts with naphthalen-1-ylmethanol , which forms O—H⋯O bonds in crystals.
Crystallographic and Intermolecular Behavior
- Naphthalen-1-ylmethanol : Forms infinite hydrogen-bonded chains via O—H⋯O interactions, leading to stable crystalline phases. In contrast, this compound lacks hydroxyl groups, relying instead on van der Waals forces and π-π stacking (from the naphthyl group) for crystal packing.
- Structural Determination : Many analogs (e.g., ) likely employ SHELX-based crystallographic refinement, a standard for small-molecule structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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